molecular formula C7H4N4O4 B8637733 4-Amino-3,5-dinitrobenzonitrile CAS No. 61313-43-7

4-Amino-3,5-dinitrobenzonitrile

Cat. No. B8637733
CAS RN: 61313-43-7
M. Wt: 208.13 g/mol
InChI Key: RGRAGCMUYDRBKB-UHFFFAOYSA-N
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Patent
US05942532

Procedure details

To 4-amino-3,5-dinitrobenzonitrile (9.4 g, 0.045 mol) in EtOH (100 mL) was added SnCl2 (30 g, 0.16 mol). The mixture was refluxed for 1 h. The reaction was then filtered and the filtrate concentrated to afford 3,4-diamino-5-nitrobenzonitrile (3.4 g, 42%) of an orange solid.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:13]([O-])=O.Cl[Sn]Cl>CCO>[NH2:13][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([N+:10]([O-:12])=[O:11])[C:2]=1[NH2:1])[C:6]#[N:7]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
30 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=C(C1N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.